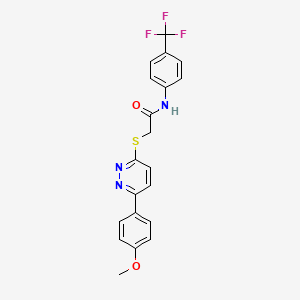

2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

CAS No.: 896053-46-6

Cat. No.: VC6793047

Molecular Formula: C20H16F3N3O2S

Molecular Weight: 419.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896053-46-6 |

|---|---|

| Molecular Formula | C20H16F3N3O2S |

| Molecular Weight | 419.42 |

| IUPAC Name | 2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C20H16F3N3O2S/c1-28-16-8-2-13(3-9-16)17-10-11-19(26-25-17)29-12-18(27)24-15-6-4-14(5-7-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,27) |

| Standard InChI Key | RXEVISQMMHQYNX-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s molecular formula, C₂₀H₁₆F₃N₃O₂S, reflects a hybrid structure combining a pyridazine ring, a methoxyphenyl group (4-methoxyphenyl), and a trifluoromethylphenyl moiety (4-(trifluoromethyl)phenyl) linked via a thioacetamide bridge . Key structural features include:

-

Pyridazine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, providing a planar scaffold for π-π interactions.

-

Methoxyphenyl Substituent: A para-methoxy group (-OCH₃) enhances electron density, potentially influencing binding affinity to biological targets.

-

Trifluoromethylphenyl Group: The -CF₃ group introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability.

| Property | Value |

|---|---|

| Molecular Weight | 419.42 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely lipophilic |

Spectroscopic Characterization

While experimental data on this specific compound remain scarce, analogous thioamides exhibit distinct infrared (IR) and nuclear magnetic resonance (NMR) signatures:

-

IR Spectroscopy: Expected peaks include ν(N-H) at ~3300 cm⁻¹ (amide), ν(C=O) at ~1680 cm⁻¹ (acetamide), and ν(C-F) at ~1150 cm⁻¹ (trifluoromethyl) .

-

¹H NMR: Protons on the pyridazine ring (δ 7.5–8.5 ppm), methoxyphenyl (δ 3.8 ppm for -OCH₃), and trifluoromethylphenyl (δ 7.6–7.8 ppm) would dominate the spectrum .

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The synthesis of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide likely follows a multi-step approach:

-

Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives generates the pyridazine ring.

-

Functionalization:

-

Trifluoromethylphenyl Incorporation: Ullmann coupling or palladium-catalyzed cross-coupling attaches the -CF₃ group .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring substitution occurs at the pyridazine 3-position requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Stability of Thioamide Bond: The C=S bond is prone to oxidation, necessitating inert atmospheres during synthesis .

Biological Activity and Mechanistic Insights

Anticancer Activity

Recent studies on 1,3,4-oxadiazole derivatives highlight EGFR kinase inhibition as a key anticancer mechanism. Compound 8h (IC₅₀ = 0.33 µM) showed comparable efficacy to Erlotinib (IC₅₀ = 0.19 µM) by forming hydrogen bonds with MetA:102 and ThrA:163 residues in EGFR’s active site . The methoxyphenyl group in 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide may similarly stabilize enzyme-inhibitor complexes.

Comparative Bioactivity

| Compound | Target | Activity (IC₅₀) |

|---|---|---|

| 8h (Oxadiazole derivative) | EGFR kinase | 0.33 µM |

| Erlotinib | EGFR kinase | 0.19 µM |

| Thiazolotriazole analog | Bacterial gyrase | 4–16 µg/mL |

Future Directions and Research Gaps

Pharmacokinetic Profiling

Current data lack ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters. In silico predictions using tools like SwissADME suggest moderate bioavailability (LogP ≈ 3.5) but potential CYP450 interactions due to the trifluoromethyl group . Experimental validation is critical.

Structural Optimization

-

Electron-Withdrawing Substituents: Replacing -OCH₃ with -CF₃ or -CN could enhance target affinity .

-

Heterocycle Variation: Substituting pyridazine with triazole may improve solubility .

Target Identification

Proteomic studies and molecular docking against kinases (e.g., EGFR, VEGFR) and antimicrobial targets (e.g., DNA gyrase) are needed to elucidate mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume